molecular formula C21H34N2O2 B11520736 N-benzyl-N'-dodecylethanediamide

N-benzyl-N'-dodecylethanediamide

Cat. No.: B11520736
M. Wt: 346.5 g/mol
InChI Key: DRLBKKINGZGDIR-UHFFFAOYSA-N
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Description

N-benzyl-N’-dodecylethanediamide is an organic compound with the molecular formula C21H34N2O2 It is a derivative of ethanediamide, where one of the nitrogen atoms is substituted with a benzyl group and the other with a dodecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N’-dodecylethanediamide can be synthesized through a multi-step process involving the reaction of ethanediamide with benzyl chloride and dodecyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N’-dodecylethanediamide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-dodecylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

    Substitution: The benzyl and dodecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted ethanediamides.

Scientific Research Applications

N-benzyl-N’-dodecylethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-dodecylethanediamide involves its interaction with various molecular targets. The benzyl and dodecyl groups contribute to its hydrophobic properties, allowing it to interact with lipid membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-dodecylethanediamide
  • N-benzyl-N,N-dimethylethylenediamine
  • N-benzyl-N’-dodecyl-oxalamide

Uniqueness

N-benzyl-N’-dodecylethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long dodecyl chain enhances its hydrophobicity, making it more effective in applications involving interactions with lipid membranes compared to other similar compounds.

Properties

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

N'-benzyl-N-dodecyloxamide

InChI

InChI=1S/C21H34N2O2/c1-2-3-4-5-6-7-8-9-10-14-17-22-20(24)21(25)23-18-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3,(H,22,24)(H,23,25)

InChI Key

DRLBKKINGZGDIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

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